1-((4-Methylthiazol-2-yl)thio)propan-2-amine
Description
1-((4-Methylthiazol-2-yl)thio)propan-2-amine is a thiazole-derived compound characterized by a methyl-substituted thiazole ring linked via a thioether group to a propan-2-amine moiety. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C7H12N2S2 |
|---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-amine |
InChI |
InChI=1S/C7H12N2S2/c1-5(8)3-10-7-9-6(2)4-11-7/h4-5H,3,8H2,1-2H3 |
InChI Key |
UZNSSAPXTVVVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCC(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylthiazol-2-yl)thio)propan-2-amine typically involves the reaction of 4-methylthiazole-2-thiol with 2-bromo-1-aminopropane under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((4-Methylthiazol-2-yl)thio)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-((4-Methylthiazol-2-yl)thio)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((4-Methylthiazol-2-yl)thio)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- 1-((4-Bromophenyl)thio)propan-2-amine (3d): Structure: Replaces the thiazole ring with a brominated phenyl group. Synthesis: Prepared via nucleophilic substitution between 4-bromothiophenol and 2-methylaziridine . Properties: The electron-withdrawing bromine increases polarity compared to the methyl group in the target compound. MS data shows [M+H]+ at m/z 246.6 . Activity: Bromine’s steric and electronic effects may alter binding to targets like ion channels or enzymes.
- 1-(Pyrimidin-2-ylthio)propan-2-amine (3e): Structure: Features a pyrimidine ring instead of thiazole. Synthesis: Derived from pyrimidine-2-thiol and 2-methylaziridine . MS: [M+H]+ at m/z 169.9 . Activity: May interact with nucleotide-binding proteins or nucleic acids.
Thiazole Ring Modifications
3-(4-Methylthiazol-2-yl)propan-1-amine :
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine :
Heterocyclic Core Replacements
- 5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine: Structure: Replaces thiazole with a thiadiazole ring. Properties: Thiadiazole’s additional nitrogen atom increases electron deficiency. CAS: 448914-54-3 . Activity: Thiadiazoles are known for antiviral and antitumor effects, suggesting divergent biological targets compared to thiazoles .
Pharmacologically Active Analogues
- DOT (1-(2,5-Dimethoxy-4-(methylthio)phenyl)propan-2-amine) :
- Structure : Amphetamine derivative with methoxy and methylthio groups on a phenyl ring.
- Activity : Acts as a biased agonist of the 5-HT2A receptor, promoting β-arrestin signaling over Gq pathways .
- Comparison : The target compound’s thiazole ring may reduce CNS penetration compared to DOT’s phenyl core.
Comparative Physicochemical and Pharmacological Data
Structure-Activity Relationship (SAR) Trends
Thiazole vs. Phenyl Cores : Thiazoles offer improved metabolic stability over phenyl rings due to reduced oxidative metabolism .
Substituent Position : Methyl at the 4-position (thiazole) vs. 5-position alters steric bulk and electronic density, impacting target binding .
Amine Positioning : Propan-2-amine (secondary amine) enhances lipophilicity vs. propan-1-amine (primary amine), affecting bioavailability .
Biological Activity
1-((4-Methylthiazol-2-yl)thio)propan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
1-((4-Methylthiazol-2-yl)thio)propan-2-amine features a thiazole ring, which is known for its biological activity. The presence of the methyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The thioether linkage contributes to the compound's stability and reactivity with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, 1,3,4-thiadiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-((4-Methylthiazol-2-yl)thio)propan-2-amine | Staphylococcus aureus | 32 µg/mL |
| Other Thiadiazole Derivatives | Bacillus cereus | 16 µg/mL |
| Mycobacterium smegmatis | 64 µg/mL |
Cytotoxic Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast carcinoma (T47D) and colon carcinoma (HT-29) cells through mechanisms involving caspase activation and disruption of microtubule dynamics .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| T47D (Breast Carcinoma) | 15.5 |
| HT-29 (Colon Carcinoma) | 12.3 |
| Jurkat E6.1 (T-cell Leukemia) | 18.7 |
The biological activity of 1-((4-Methylthiazol-2-yl)thio)propan-2-amine can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound has been implicated in the generation of ROS, which can induce oxidative stress in cancer cells, promoting apoptosis .
- Interaction with Biomolecules : Its mesoionic nature allows it to interact effectively with biomolecules such as DNA and proteins, enhancing its potential as a therapeutic agent .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited strong antibacterial activity against resistant strains of bacteria, suggesting potential for development as new antibiotics .
- Anticancer Potential : Clinical trials involving thiazole derivatives have shown promising results in reducing tumor size in patients with advanced breast cancer, supporting further investigation into their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
